![molecular formula C22H22O6 B14319267 6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane) CAS No. 112571-17-2](/img/structure/B14319267.png)
6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes multiple oxygen atoms and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenyl-substituted precursors with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
化学反応の分析
Types of Reactions
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The phenyl groups and oxygen atoms in the structure can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce new functional groups into the spirocyclic framework.
科学的研究の応用
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural stability and functional versatility.
作用機序
The mechanism by which 6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) exerts its effects involves interactions with molecular targets through its phenyl and oxygen-containing groups. These interactions can influence various pathways, including those related to chemical reactivity and biological activity. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in organic synthesis and material science.
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Used in analytical chemistry for metal ion detection.
Uniqueness
6,6’-Diphenyl-1,1’,5,5’,7,7’-hexaoxa-4,4’-bi(spiro[2.5]octane) is unique due to its spirocyclic structure with multiple oxygen atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for research in fields requiring stable and versatile compounds.
特性
CAS番号 |
112571-17-2 |
|---|---|
分子式 |
C22H22O6 |
分子量 |
382.4 g/mol |
IUPAC名 |
6-phenyl-4-(6-phenyl-1,5,7-trioxaspiro[2.5]octan-4-yl)-1,5,7-trioxaspiro[2.5]octane |
InChI |
InChI=1S/C22H22O6/c1-3-7-15(8-4-1)19-23-11-21(13-25-21)17(27-19)18-22(14-26-22)12-24-20(28-18)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChIキー |
KQIQHHZABBVIOA-UHFFFAOYSA-N |
正規SMILES |
C1C2(CO2)C(OC(O1)C3=CC=CC=C3)C4C5(COC(O4)C6=CC=CC=C6)CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


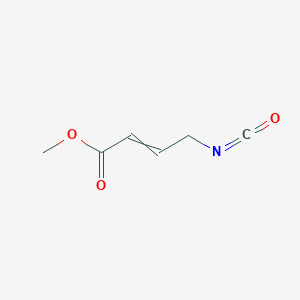
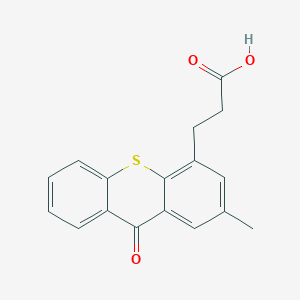
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)


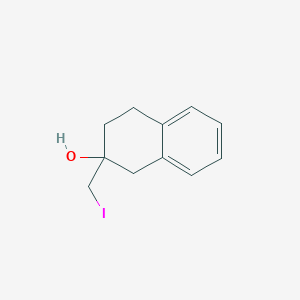
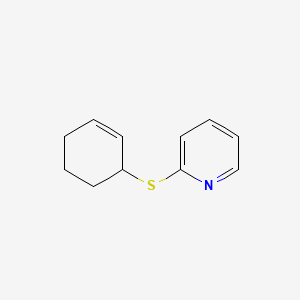
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
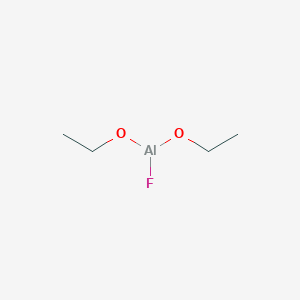
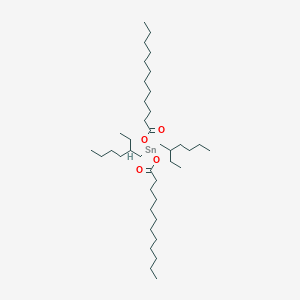
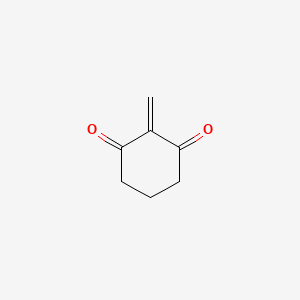
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)

